(1R,5S)-1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane
Description
(1R,5S)-1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane is a bicyclic amine characterized by a rigid [3.2.1]octane scaffold with three methyl groups at positions 1, 4, and 4, and a nitrogen atom at position 2. Its hydrochloride salt (CAS 2031242-74-5) has a molecular formula of C₁₀H₂₀ClN and a molecular weight of 189.73 . The compound is commercially available as a pharmaceutical intermediate or research chemical, often used in medicinal chemistry for structure-activity relationship (SAR) studies .
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H19N/c1-9(2)8-4-5-10(3,6-8)7-11-9/h8,11H,4-7H2,1-3H3/t8-,10+/m0/s1 |
InChI Key |
XHOIXELAUYAUPH-WCBMZHEXSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1)C(NC2)(C)C |
Canonical SMILES |
CC1(C2CCC(C2)(CN1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane typically involves multistep synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a bicyclic ketone under acidic or basic conditions can yield the desired compound. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(1R,5S)-1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,5S)-1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies on its binding affinity and specificity are crucial for understanding its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Azabicyclo[3.2.1]octane Core
Sulfonamide and Phenoxy Derivatives
Compounds such as (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-phenoxy-8-azabicyclo[3.2.1]octane (Compound 31) and (1R,3r,5S)-3-(4-phenylphenoxy)-8-azabicyclo[3.2.1]octane (Impurity B) feature sulfonamide or phenoxy groups at position 3. For instance, sulfonamide derivatives exhibit improved pharmacokinetic profiles due to increased solubility and metabolic stability compared to the trimethylated parent compound .
Fluorinated Derivatives
The fluorinated analog (1R,3S,5S)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride (CAS 478866-38-5) introduces a fluorine atom at position 3, which can alter electronic density and steric hindrance. Fluorine’s electronegativity enhances binding affinity in some biological targets, though it may reduce basicity at the nitrogen center compared to the methyl-substituted compound .
Methoxy and Pyrazine Derivatives
(1R,3r,5S)-3-methoxy-8-azabicyclo[3.2.1]octane and (1R,5S,8r)-3-benzyl-8-(pyrazin-2-yloxy)-3-azabicyclo[3.2.1]octane (Compound 61) demonstrate the impact of alkoxy and heteroaromatic groups. Methoxy substituents increase polarity, while pyrazine rings contribute to π-π stacking interactions, relevant in CNS-targeted drug design .
Stereochemical and Positional Isomers
2-Azabicyclo[3.2.1]octane Triazoles
Triazole-functionalized derivatives like (1S,4S,5R)-2-azabicyclo[3.2.1]octane triazoles show enhanced antiproliferative activity compared to their (1R,4R,5S) counterparts. For example, trimeric triazoles (e.g., Compound 20) exhibit IC₅₀ values of 2.44 µM against cancer cell lines, attributed to multivalent interactions and stereochemical alignment with biological targets .
6-Azabicyclo[3.2.1]octane Derivatives
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane (CAS 53460-46-1) relocates the nitrogen atom to position 6, reducing ring strain and altering basicity.
Diazabicyclo and Heteroatom-Incorporated Analogs
3,8-Diazabicyclo[3.2.1]octane
(1R,5S)-3,8-diazabicyclo[3.2.1]octane (CAS 1378838-39-1) introduces a second nitrogen at position 8, increasing polarity and enabling dual-site binding. However, the additional nitrogen may complicate synthetic accessibility compared to the monocyclic target compound .
Trioxabicyclo[3.2.1]octane
(1R,4R,5S)-4-heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane replaces nitrogen with oxygen atoms, creating a more rigid, lipophilic scaffold. Such derivatives are explored in lipid membrane studies but lack the basicity required for protonation-dependent biological activity .
Key Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Q. What statistical methods ensure robustness in biological assay data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
